3-Benzoylcoumarin
Overview
Description
3-Benzoylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound, specifically, is characterized by the presence of a benzoyl group at the third position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
3-Benzoylcoumarin, like other coumarin derivatives, is associated with various biological activities . These activities include antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, anti-HIV, anti-carcinogenic material, as well as inhibition of platelet aggregation, and inhibition of steroid 5a-reductase . .
Mode of Action
Coumarin derivatives are known to interact with their targets leading to changes that result in their various biological activities .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Pharmacokinetics
It is known that the bioavailability of coumarin in humans is less than 5% as most of it is converted into 7-hydroxycoumarin after glucuronidation .
Result of Action
Coumarin and its derivatives are associated with various biological activities, suggesting that they have significant effects at the molecular and cellular level .
Action Environment
It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light , suggesting that light conditions may influence their action.
Biochemical Analysis
Biochemical Properties
3-Benzoylcoumarin interacts with various enzymes, proteins, and other biomolecules. It has been found to have antioxidant activity, which means it can neutralize harmful free radicals in the body . This property allows this compound to play a role in various biochemical reactions, particularly those involving oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have anti-inflammatory properties, which can influence the function of immune cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to metal ions and treat tumors in many ways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to have a high stability, with no significant degradation observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylcoumarin can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions . This method yields 3-Benzoylcoumarins in moderate to good yields (31–83%). Another method involves the condensation of 2-hydroxybenzaldehydes with ethyl benzoylacetate in the presence of bases such as piperidine or pyrrolidine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-Benzoylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it useful in biological studies.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including as an anticancer and antiviral agent.
Comparison with Similar Compounds
- 7-Hydroxycoumarin
- 4-Methylcoumarin
- Coumarin-3-carbaldehyde
- 3-Aroylcoumarins
- 3-Carboethoxycoumarin
Properties
IUPAC Name |
3-benzoylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)19-16(13)18/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBMPRKJYKSRLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075144 | |
Record name | 3-Benzoylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-74-8 | |
Record name | 3-Benzoyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1846-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzoylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzoylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzoylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BENZOYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF9P5UO8IN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 3-benzoylcoumarin?
A1: this compound can be synthesized through various methods. One approach involves the reaction of 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions [, ]. Another method utilizes a Lewis acid-catalyzed Michael addition of thiophenes to 3-benzoylcoumarins followed by an oxidation step [, ].
Q2: How does the structure of this compound influence its reactivity with diazoalkanes?
A2: The presence of the benzoyl group at the 3-position of coumarin significantly influences its reactivity with diazoalkanes. Studies indicate that while 3-ethoxycarbonylcoumarin reacts slowly with diazoethane primarily yielding the 4-ethyl derivative, this compound reacts faster, leading to a mixture of 4-ethyl derivative and a ring-expanded oxepin derivative []. This suggests that the benzoyl group promotes ring expansion to some extent.
Q3: Can you elaborate on the ring expansion reactions observed with this compound?
A3: this compound can undergo ring expansion reactions with diazoalkanes. For example, reaction with diazoethane yields a mixture of products including a ring-expanded oxepin derivative []. Interestingly, the use of bulkier diazoalkanes like 2-diazopropane can lead to the formation of cyclopropane derivatives instead of ring expansion, highlighting the influence of steric factors on the reaction pathway [].
Q4: How do different substituents at the 3-position of coumarin compare in promoting ring expansion with diazoethane?
A4: Research suggests that the acetyl group is a more effective activating group than benzoyl for inducing ring homologation with diazoethane []. While 3-acetylcoumarin readily undergoes ring expansion to form oxepin and oxocin derivatives, this compound primarily yields the 4-ethyl derivative with a smaller proportion of the ring-expanded product.
Q5: What spectroscopic data is available to characterize this compound?
A5: While the provided abstracts do not delve into detailed spectroscopic characterization, this compound can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These methods provide information about the compound's structure, functional groups, and electronic environment. Additionally, UV-Vis spectroscopy can offer insights into the electronic transitions within the molecule, which can be linked to its photophysical properties [].
Q6: Are there any studies investigating the antimicrobial properties of this compound derivatives?
A6: Yes, some studies have explored the antimicrobial potential of this compound derivatives. For instance, a study investigated the photobiological effects of eugenol-derived this compound in combination with LED lights against multidrug-resistant microorganisms []. The results showed promising synergistic effects with certain antibiotics, suggesting potential applications in combating antibiotic resistance.
Q7: Has this compound been investigated for other biological activities?
A7: While the provided abstracts focus primarily on synthetic aspects and ring expansion reactions, other research indicates that this compound derivatives have been investigated for their potential monoamine oxidase (MAO) inhibitory activity []. MAO inhibitors are a class of drugs used to treat depression and Parkinson's disease, highlighting the potential therapeutic relevance of exploring the biological activities of this compound and its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.